4-(acetylamino)-N-(2-fluorophenyl)benzamide -

4-(acetylamino)-N-(2-fluorophenyl)benzamide

Catalog Number: EVT-3874108
CAS Number:
Molecular Formula: C15H13FN2O2
Molecular Weight: 272.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Acetylamino)-N-(2-fluorophenyl)benzamide, also known as CI-994 or N-acetyldinaline, is a synthetic organic compound belonging to the benzamide class. [, ] It is a derivative of the original compound Dinaline (GOE 1734; PD 104 208). [] While structurally similar to other benzamide derivatives with various pharmacological activities, CI-994 has primarily been investigated in scientific research for its antitumor properties. []

Mechanism of Action

4-(Acetylamino)-N-(2-fluorophenyl)benzamide functions as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, CI-994 promotes histone hyperacetylation, resulting in relaxed chromatin structure and increased gene expression. [] This mechanism contributes to its antitumor activity by influencing cell cycle progression and inducing apoptosis in cancer cells. [, ]

Applications

The primary application of 4-(acetylamino)-N-(2-fluorophenyl)benzamide in scientific research is in exploring its potential as an antitumor agent. [] It has demonstrated activity against various cancer cell lines, including:

  • Human myelodysplastic syndrome (SKM-1) cell line: 4-(acetylamino)-N-(2-fluorophenyl)benzamide demonstrated potent inhibitory activity against this cell line and effectively induced G1 cell cycle arrest and apoptosis. []
  • HCT-8 colon carcinoma cells: It caused histone hyperacetylation in a time- and dose-dependent manner in these cells. []
  • SKM-1 xenograft models: Oral administration of 4-(acetylamino)-N-(2-fluorophenyl)benzamide exhibited excellent in vivo antitumor activity. []
  • Brown Norway acute myelocytic leukemia model: This compound showed impressive differential activity against leukemic cells and normal stem cells, warranting further investigation in clinical trials. []

N-acetyldinaline (CI-994)

Compound Description: N-acetyldinaline, also known as CI-994 or [4-(acetylamino)-N-(2-amino-phenyl) benzamide], is an antitumor cytostatic agent. [] It acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. [] CI-994 exhibits a concentration-dependent inhibition of HDAC-1 and HDAC-2. [] Studies indicate its potential for treating leukemia, demonstrating impressive differential activity against leukemic cells and normal stem cells in a rat model for human acute myelocytic leukemia. [] Furthermore, CI-994 has shown promising results in treating sustained atrial fibrillation by reducing fibrillation time, atrial fibrosis, and immune cell infiltration without impacting cardiac function. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a novel benzamide derivative exhibiting potent inhibitory activity against human class I HDAC isoforms and antitumor activity. [] It effectively inhibits the growth of human myelodysplastic syndrome (SKM-1) cell lines in vitro and in vivo. [] The compound increases the intracellular levels of acetyl-histone H3 and P21, induces G1 cell cycle arrest and apoptosis, and shows a favorable pharmacokinetic profile. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC3 inhibitor with class I HDAC isoform selectivity. [] Demonstrating solid tumor cell inhibitory activity, FNA shows promise as a potential anticancer agent. [] It effectively inhibits tumor growth in vivo, promotes apoptosis, and induces G2/M phase arrest in HepG2 cells. []

2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide

Compound Description: This compound is a building block in organic synthesis. It's been used in reactions with aniline to produce more complex amide derivatives. [] While its specific biological activity hasn't been explored in the provided papers, its structure suggests potential for various applications due to its potential for hydrogen bonding, aromatic ring stacking, and other weak non-covalent interactions. []

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

Compound Description: The title compound, C17H12F2N2OS, is a thiazole derivative with a planar thiazole ring. [] The structure is characterized by the presence of intermolecular C—H⋯O hydrogen bonds. []

3-Fluoro-N-(3-fluorophenyl)benzamide

Compound Description: This benzamide derivative is notable for exhibiting concomitant polymorphism, meaning it can exist in two different crystalline forms simultaneously. [] The two forms, identified as plate (Form I) and needle (Form II), differ in their crystal packing arrangements due to subtle variations in intermolecular interactions, primarily N−H···O hydrogen bonds, C−H···F, and F···F interactions. []

N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

Compound Description: NACPA is a compound with potential for immune modulation. [] It exhibits higher bioavailability and tissue accumulation compared to its parent compound, 3-CPA. [] Notably, NACPA accumulates significantly in the spleen and shows inhibitory effects on lymphocyte proliferation, INF-γ production, and chemotaxis in human peripheral lymphocytes. []

4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Compound Description: LY201116, a potent anticonvulsant, is primarily metabolized via N-acetylation and subsequent hydroxylation. [] This process forms 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) and 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP), respectively. [] LY201116 demonstrates good absorption and is predominantly excreted within the first 24 hours after administration. []

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 is a compound with potent anti-staphylococcal and anti-biofilm properties, effectively eradicating Staphylococcus aureus biofilms. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. [] Despite its promising antibacterial activity, MMV665807 displays some cytotoxicity against human keratinocytes and primary endothelial cells, highlighting the need for further structural optimization. []

N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

Compound Description: This complex molecule features a benzamide moiety as part of a larger polycyclic structure, including indazole and thioamide groups. [] While the provided abstract doesn't detail its specific biological activity, the presence of these pharmacophoric groups suggests potential for diverse pharmacological applications.

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 belongs to the triphenylethanamine (TPE) amide class and acts as a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively inhibits CETP activity, raises HDL-C levels in animals, and shows promise as a potential anti-atherosclerotic agent by enhancing reverse cholesterol transport. [] Unlike other CETP inhibitors, BMS-795311 doesn't exhibit undesirable off-target liabilities like blood pressure increase or aldosterone synthase activation. []

(5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone (3)

Compound Description: This compound is a key intermediate in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement. [] While its specific biological activity isn't detailed in the provided abstract, its role as a synthetic precursor highlights its importance in medicinal chemistry.

2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide (4)

Compound Description: Synthesized from (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone via a microwave-assisted Fries rearrangement, this compound represents a novel 1,2,4-triazole derivative. [] While its specific biological activity isn't described in the provided abstract, its unique structure and synthesis method highlight its potential as a subject for further pharmacological investigation.

N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: 22a is a potent and selective phospholipase D2 (PLD2) inhibitor. [] It exhibits an IC50 of 20 nM against PLD2, demonstrating 75-fold selectivity over PLD1. [] With its potent and selective inhibition of PLD2 and acceptable DMPK profile, 22a holds promise as a lead compound for developing novel cancer therapies. []

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

Compound Description: Compound 1 is a potent covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [, ] It displays subnanomolar potency (IC50 = 0.3 nM) against JNK3 and demonstrates high metabolic stability and excellent selectivity. [] Covalent binding to Cys-154 of JNK3 is crucial for its inhibitory activity. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

Compound Description: Compound 13 is a photocaged covalent inhibitor of JNK3, designed from a lead compound by modifying the amide bond in the linker. [] It exhibits potent JNK3 inhibition in the low double-digit nanomolar range. [] The inclusion of a photolabile protecting group enables light-controlled JNK3 activity manipulation in live cells. []

4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

Compound Description: HADMP is a major metabolite of the anticonvulsant drug 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. [] It is formed via N-acetylation and subsequent hydroxylation of LY201116. [] Two hours post oral administration of LY201116, HADMP constitutes a significant portion of the total radioactivity in plasma and is the major urinary metabolite. []

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective HDAC inhibitor approved for treating relapsed and refractory peripheral T cell lymphoma in China. [] Its structure has been frequently misinterpreted in the literature due to isomerism. [] The correct structure was confirmed through X-ray diffraction studies. []

2″‐chloro‐N‐(3‐(4′‐fluorophenyl)‐4‐methylthiazol‐2(3H)‐ylidene) benzamide (2e)

Compound Description: Compound 2e exhibits potent and selective inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 ± 0.002 μM. [] It demonstrates anticancer potential against human breast cancer (MCF‐7), bone‐marrow cancer (K‐562), and cervical cancer (HeLa) cell lines while exhibiting lower toxicity towards normal baby hamster kidney BHK‐21 cells. []

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: RGFP966 is a benzamide-type HDAC inhibitor with selective targeting of HDAC3. [] In a transgenic mouse model of Huntington's disease (HD), RGFP966 improved motor deficits and demonstrated neuroprotective effects on striatal volume. [] Additionally, it reduced glial fibrillary acidic protein (GFAP) immunoreactivity, a marker for astrocyte activation, suggesting potential benefits through modulation of neuroinflammation. []

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-AFPB)

Compound Description: T-1-AFPB, a theobromine derivative, shows promise as a VEGFR‐2 inhibitor with anticancer properties. [] Computational studies, including molecular docking and dynamics simulations, support its potential to bind to and inhibit VEGFR-2. [] In vitro assays confirm its ability to inhibit VEGFR-2 with an IC50 of 69 nM and impede the growth of HepG2 and MCF‐7 cancer cell lines. []

3-bromo-N-{(2s)-2-(4 -fluorophényl)-4-[3-(4-acétylpipérazin-1-yl)azétidin-1-yl]butyl}-N-méthyl-5-(trifluorométhyl)benzamide

Compound Description: This compound, provided in French nomenclature, is a complex benzamide derivative investigated for its potential in treating gastrointestinal disorders. [] Its structure features a bromine atom, a trifluoromethyl group, and a piperazine-substituted azetidine ring.

N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide

Compound Description: This salicylanilide derivative inhibits the signal transducer and activator of transcription 3 (STAT3) signaling pathway. [] By reducing phospho-STAT3 levels in human cancer cells, it induces tumor apoptosis and growth inhibition. []

4-Fluoro-N-(2-fluorophenyl) benzamide

Compound Description: This benzamide derivative demonstrates dimorphic behavior, crystallizing in two distinct forms within a non-centrosymmetric environment. [] The interplay of strong N-H···O hydrogen bonds and weak but directional C-H···F interactions governs the molecular packing and resulting dimorphism. []

N-[(R)-1-((R)-7-chloro-1-isopropyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamoyl)-2-(2-fluorophenyl)-ethyl]-4-fluoro-2-trifluoromethyl-benzamide (BZP)

Compound Description: BZP acts as a peripherally acting Nav1.7 sodium channel blocker. [] It exhibits analgesic effects in rat models of inflammatory and neuropathic pain, effectively reversing hyperalgesia and allodynia. [] Unlike centrally acting analgesics, BZP doesn't induce motor coordination impairment, highlighting its potential for providing pain relief without significant CNS side effects. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: These five compounds are phenylpyrimidine derivatives investigated for their radiosensitizing effects on human lung cancer cells. [] Among them, PPA15, a pan-CDK inhibitor, exhibits potent radiosensitizing activity, significantly reducing clonogenic survival when combined with radiation. [] In vivo studies demonstrated that PPA15 enhances the efficacy of radiotherapy in suppressing tumor growth. []

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (2-75) and (E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (1005)

Compound Description: Compounds 2-75 and 1005 are hybrid molecules designed by combining structural features of enzalutamide and the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). [] These compounds exhibit weakened pan-HDAC inhibitory activity compared to SAHA but effectively degrade both androgen receptor (AR) and HSP90 in enzalutamide-resistant prostate cancer cells. [] They induce p21 and decrease cell viability in these resistant cells, suggesting potential as antitumor agents. []

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA), 3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB), and 1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (Compound 2c)

Compound Description: MPPA, CDPPB, and Compound 2c are positive allosteric modulators (PAMs) of the metabotropic glutamate subtype 5 (mGlu5) receptor. [] CDPPB displays intrinsic agonist activity and possesses the highest affinity and longest receptor residence time. [] MPPA exhibits biased agonism, preferentially activating specific downstream signaling pathways. []

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935), sarcosine, 4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543), and (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: These compounds are glycine transporter (GlyT) inhibitors. ORG25935 and sarcosine inhibit GlyT1, while ORG25543 and ALX1393 target GlyT2. [, ] Inhibiting GlyT1 or GlyT2 increases spinal glycine levels, leading to an antiallodynic effect in neuropathic pain models in mice. [, ]

2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide monohydrochloride (SSR504734)

Compound Description: SSR504734 is a selective inhibitor of GlyT1, a transporter responsible for regulating glycine levels in the brain. [] It binds competitively to GlyT1, inhibiting glycine uptake. []

(R)-N[3-(4′fluorophenyl)-3-(4′phenyl-phenoxy)propyl]-sarcosine [NFPS], (R)-N[3-phenyl-3-(4′-(4-toluoyl)phenoxy)-propyl]sarcosine [(R)-NPTS], and (R,S)-(±)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine [Org24589]

Compound Description: These compounds represent a series of sarcosine derivatives designed as inhibitors of GlyT1. [] They exhibit varying degrees of potency and selectivity for GlyT1 inhibition. []

Properties

Product Name

4-(acetylamino)-N-(2-fluorophenyl)benzamide

IUPAC Name

4-acetamido-N-(2-fluorophenyl)benzamide

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

QFXDYZRQLRMZHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.